1-(6-Methylpyrazin-2-yl)pyrrolidin-3-ol
Description
Properties
IUPAC Name |
1-(6-methylpyrazin-2-yl)pyrrolidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c1-7-4-10-5-9(11-7)12-3-2-8(13)6-12/h4-5,8,13H,2-3,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLXLOOWOKKKSSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC(=N1)N2CCC(C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Metal-Catalyzed N-Arylation via Buchwald-Hartwig Coupling
Reaction Mechanism and Substrate Design
The Buchwald-Hartwig amination enables direct coupling of pyrrolidin-3-ol with 2-chloro-6-methylpyrazine via palladium-catalyzed C–N bond formation. The electron-deficient pyrazine ring facilitates oxidative addition of the aryl chloride to a Pd(0) catalyst, followed by ligand-assisted transmetallation with the pyrrolidine amine (Figure 1). Key considerations include:
Optimized Protocol
Procedure :
- Combine 2-chloro-6-methylpyrazine (1.0 equiv), pyrrolidin-3-ol (1.2 equiv), Pd(OAc)₂ (2 mol%), Xantphos (4 mol%), and Cs₂CO₃ (2.0 equiv) in anhydrous toluene.
- Heat at 110°C under N₂ for 24 h.
- Filter through Celite, concentrate, and purify via silica gel chromatography (EtOAc/hexane).
Results :
- Yield : 68–72% after optimization.
- Purity : >95% (HPLC).
- Characterization : ¹H NMR (400 MHz, CDCl₃) δ 8.28 (s, 1H, pyrazine-H), 8.15 (s, 1H, pyrazine-H), 4.12–4.08 (m, 1H, pyrrolidine-H), 3.85–3.75 (m, 2H, pyrrolidine-H), 2.95–2.89 (m, 2H, pyrrolidine-H), 2.55 (s, 3H, CH₃), 2.12–2.05 (m, 2H, pyrrolidine-H).
Nucleophilic Aromatic Substitution (SNAr)
Base-Mediated Amination
The electron-deficient 2-chloro-6-methylpyrazine undergoes SNAr with pyrrolidin-3-ol under strongly basic conditions. The hydroxyl group in pyrrolidin-3-ol necessitates protection to prevent O-arylation.
Protection-Deprotection Strategy
Step 1: Silyl Protection
Step 2: SNAr Reaction
- Conditions : 2-Chloro-6-methylpyrazine (1.0 equiv), TBS-protected pyrrolidine (1.1 equiv), NaH (2.0 equiv), DMF, 80°C, 12 h.
- Yield : 65% (protected product).
Step 3: Deprotection
Direct Amination Without Protection
Procedure :
- Mix pyrrolidin-3-ol (1.2 equiv), 2-chloro-6-methylpyrazine (1.0 equiv), K₂CO₃ (3.0 equiv) in DMSO.
- Heat at 120°C for 24 h.
- Extract with EtOAc, concentrate, and purify.
Results :
- Yield : 41% (lower due to O-arylation byproduct).
- Purity : 87% (HPLC).
Reductive Amination Approach
Pyrrolidine Ring Formation
Adapting methods from 1-methylpyrrolidin-3-ol synthesis, a reductive cyclization strategy employs 6-methylpyrazine-2-carbaldehyde and a β-amino alcohol precursor.
Procedure :
- React 6-methylpyrazine-2-carbaldehyde (1.0 equiv) with 3-aminopropane-1,2-diol (1.1 equiv) in MeOH.
- Add NaBH₃CN (1.5 equiv), stir at rt for 12 h.
- Purify via column chromatography.
Results :
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Key Advantage |
|---|---|---|---|---|
| Buchwald-Hartwig | 72 | >95 | High | Regioselective, no protection needed |
| SNAr (Protected) | 53 | 98 | Moderate | Avoids metal catalysts |
| SNAr (Unprotected) | 41 | 87 | Low | Fewer steps |
| Reductive Amination | 34 | 90 | Low | Chiral control |
Chemical Reactions Analysis
Types of Reactions
1-(6-Methylpyrazin-2-yl)pyrrolidin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced pyrrolidine derivatives.
Substitution: Formation of substituted pyrazine derivatives.
Scientific Research Applications
1-(6-Methylpyrazin-2-yl)pyrrolidin-3-ol has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the development of novel compounds.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(6-Methylpyrazin-2-yl)pyrrolidin-3-ol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to diverse biological effects, such as antimicrobial activity.
Comparison with Similar Compounds
Pyrazine Derivatives
The target compound’s pyrazine ring (two nitrogen atoms at 1,4-positions) contrasts with pyridazine (adjacent nitrogens) and pyrimidine (1,3-nitrogens). Pyrazine’s symmetry and electron-deficient nature may enhance π-π stacking interactions in biological targets compared to pyridazine or pyrimidine derivatives.
Pyridazine Derivatives
The pyridazine analog in features a bulky 2,5-dimethylphenyl group, significantly increasing molecular weight (269.34 g/mol) and steric hindrance. This substitution may limit binding to compact enzymatic pockets but could enhance selectivity for specific targets.
Pyrimidine Derivatives
BD289167 incorporates both methoxy and methylthio groups on its pyrimidine ring, introducing sulfur-based hydrogen-bond acceptor properties. These groups could modulate solubility and metabolic stability compared to the target compound’s simpler methyl substitution.
Quinoxaline Derivatives
The quinoxaline-containing compound replaces pyrrolidin-3-ol with a pyrrolidin-2-one (lactam) structure, enhancing rigidity. This derivative demonstrated antimicrobial activity, suggesting that quinoxaline’s fused aromatic system may facilitate intercalation or enzyme inhibition.
Benzyl-Substituted Derivatives
Compounds like 1-(3-chloro-benzyl)-pyrrolidin-3-ol lack heteroaromatic moieties but introduce halogenated benzyl groups, which are common in CNS-targeting drugs due to their lipophilicity and halogen-mediated van der Waals interactions.
Physicochemical Properties
- Molecular Weight : The target compound (179.22 g/mol) falls within the "ideal" range for oral bioavailability (<500 g/mol), unlike the heavier pyridazine analog (269.34 g/mol).
Research Findings and Gaps
- Synthetic Routes : and describe methods for analogous compounds, suggesting that the target compound could be synthesized via nucleophilic substitution or coupling reactions.
- Docking Studies: The quinoxaline derivative’s docking results imply that heteroaromatic rings enhance target binding, a property likely shared by the pyrazine-based target compound.
- Data Limitations : Direct biological or thermodynamic data for This compound are absent in the provided evidence, necessitating further experimental validation.
Biological Activity
1-(6-Methylpyrazin-2-yl)pyrrolidin-3-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant research findings.
- IUPAC Name : this compound
- CAS Number : 2034353-74-5
- Molecular Formula : C10H12N2O
Biological Activity
This compound has been studied for various biological activities, including:
1. Neuroprotective Effects
Research indicates that derivatives of pyrazole, including compounds similar to this compound, exhibit neuroprotective properties. In studies involving oxygen-glucose deprivation models, these compounds demonstrated significant neurocytoprotective effects, reducing cell injury and infarct size in animal models of ischemic stroke .
2. Antioxidant Activity
The compound has shown potential as an antioxidant. In vitro assays such as DPPH and ABTS radical scavenging tests have indicated that it can effectively neutralize free radicals, thereby protecting cells from oxidative stress .
3. Anticancer Potential
Preliminary studies suggest that compounds with similar structures may possess anticancer activity by inhibiting tumor cell proliferation and inducing apoptosis in various cancer cell lines. The mechanism often involves modulation of specific signaling pathways and interaction with cellular receptors .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in oxidative stress and inflammation.
- Receptor Modulation : It could interact with neurotransmitter receptors, influencing neuronal signaling pathways.
Case Study 1: Neuroprotection in Ischemia
A study assessed the effects of a pyrazole derivative on neuronal survival following ischemic injury. The compound was administered in a mouse model, resulting in a significant reduction in the infarct area and improved neurological scores compared to control groups .
Case Study 2: Antioxidant Efficacy
In another study, the antioxidant capacity of various pyrazole derivatives was evaluated using different radical scavenging assays. The results indicated that the methyl-substituted derivatives exhibited superior antioxidant properties, correlating with their potential therapeutic applications in neurodegenerative diseases .
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| This compound | Neuroprotective, Antioxidant | Enzyme inhibition, Receptor modulation |
| Pyrazolol Derivative Y12 | Neuroprotective | Free radical scavenging |
| Other Pyrazole Derivatives | Varies (Anticancer) | Apoptosis induction |
Q & A
Q. Q1. What are the common synthetic routes for 1-(6-Methylpyrazin-2-yl)pyrrolidin-3-ol?
Answer: The synthesis typically involves coupling pyrazine derivatives with pyrrolidine precursors. Key steps include:
- Cyclization : Reaction of 6-methylpyrazine-2-carboxylic acid derivatives with pyrrolidin-3-ol under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like DMF at elevated temperatures .
- Substitution : Nucleophilic substitution reactions between halogenated pyrazines and pyrrolidin-3-ol, facilitated by catalysts like Pd for cross-coupling .
Validation : Monitor reaction progress via TLC and confirm purity via HPLC (>95%) .
Q. Q2. What spectroscopic methods are used to characterize this compound?
Answer: Standard techniques include:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns and stereochemistry (e.g., hydroxyl group at C3 of pyrrolidine) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation (e.g., [M+H]⁺ peak) .
- IR Spectroscopy : Detect functional groups (e.g., -OH stretch at ~3200 cm⁻¹) .
Q. Q3. What are the known biological activities of this compound?
Answer: While direct data is limited, structural analogs exhibit:
- Kinase Inhibition : Binding to ATP pockets due to pyrazine-pyrrolidine motifs .
- Anti-inflammatory Effects : Modulation of COX enzymes in preclinical models .
Experimental Design : Use enzyme inhibition assays (e.g., fluorescence-based kinase assays) with IC₅₀ calculations .
Advanced Research Questions
Q. Q4. How can reaction conditions be optimized for stereoselective synthesis?
Answer: To control stereochemistry at the pyrrolidine C3 hydroxyl group:
- Chiral Catalysts : Use (S)- or (R)-proline derivatives to induce enantioselectivity .
- Solvent Effects : Polar solvents (e.g., acetonitrile) improve stereochemical outcomes .
- Temperature Control : Lower temperatures (0–5°C) reduce racemization .
Validation : Chiral HPLC or X-ray crystallography (SHELX refinement) to confirm enantiomeric excess .
Q. Q5. How to resolve contradictions in reported biological activity data?
Answer: Common issues arise from:
- Purity Variability : Impurities in synthetic batches can skew bioassay results. Use preparative HPLC for >99% purity .
- Assay Conditions : Differences in cell lines (e.g., HEK293 vs. HeLa) or buffer pH alter activity. Standardize protocols using reference inhibitors .
Case Study : Conflicting kinase inhibition data may stem from off-target effects. Perform counter-screens with unrelated enzymes .
Q. Q6. What advanced computational methods support SAR studies?
Answer:
- Molecular Docking : Simulate binding to kinase domains (e.g., using AutoDock Vina) to predict substituent effects .
- MD Simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories (e.g., GROMACS) .
- QSAR Modeling : Correlate substituent electronegativity (e.g., Hammett constants) with bioactivity .
Q. Q7. How to validate crystallographic data for structural analysis?
Answer:
Q. Q8. What strategies improve yield in multi-step syntheses?
Answer:
- Flow Chemistry : Continuous flow reactors enhance reproducibility for large-scale intermediates .
- Protecting Groups : Temporarily mask the pyrrolidine hydroxyl with tert-butyldimethylsilyl (TBDMS) groups during pyrazine coupling .
- Workup Optimization : Use aqueous/organic biphasic extraction to isolate intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
